molecular formula C12H11N3O B3354408 6-Amino-3-(4-methylbenzoyl)pyridazine CAS No. 591734-12-2

6-Amino-3-(4-methylbenzoyl)pyridazine

Cat. No.: B3354408
CAS No.: 591734-12-2
M. Wt: 213.23 g/mol
InChI Key: HTXQCSWJGGSRGW-UHFFFAOYSA-N
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Description

6-Amino-3-(4-methylbenzoyl)pyridazine is a high-purity chemical compound designed for advanced research and development, particularly in the field of pharmaceutical sciences. The pyridazine heterocycle is a key scaffold in medicinal chemistry, noted for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are advantageous in drug-target interactions . Researchers are exploring this family of compounds for their potential biological activities. 3-Aminopyridazine is a recognized pharmacophore present in several approved drugs, such as the gonadotropin-releasing hormone (GnRH) receptor antagonist Relugolix and the TYK2 inhibitor Deucravacitinib, highlighting the value of this structural motif in creating novel therapeutics . Furthermore, related pyridazinone derivatives have demonstrated significant vasorelaxant activity in research settings, suggesting potential applications in cardiovascular disease research . This compound is intended for laboratory research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-aminopyridazin-3-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-8-2-4-9(5-3-8)12(16)10-6-7-11(13)15-14-10/h2-7H,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXQCSWJGGSRGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=NN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455821
Record name (6-Aminopyridazin-3-yl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591734-12-2
Record name (6-Aminopyridazin-3-yl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(4-methylbenzoyl)pyridazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(4-methylbenzoyl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including 6-Amino-3-(4-methylbenzoyl)pyridazine. A series of 3,6-disubstituted pyridazines were evaluated for their in vitro anticancer activity against various human cancer cell lines. For instance, compounds with similar structures demonstrated significant anti-proliferative effects on breast cancer cell lines T-47D and MDA-MB-231, with IC50 values indicating potent activity (IC50 < 1 µM) .

Mechanism of Action

The mechanism through which these compounds exert their anticancer effects often involves modulation of cell cycle progression and induction of apoptosis. Flow cytometric analysis revealed that treatment with certain pyridazine derivatives led to an increase in G2/M phase arrest and enhanced sub-G1 populations, indicating apoptosis .

Therapeutic Applications

Antiviral Activity

In addition to anticancer properties, pyridazine derivatives have been explored for their antiviral activities. A study on structurally related compounds indicated that they possess broad-spectrum antiviral activity, making them potential candidates for developing new antiviral therapies .

Other Biological Activities

Pyridazines are also being investigated for various other therapeutic effects, including anti-inflammatory, anti-hypertensive, and neuroprotective activities. Their diverse biological profile suggests that they may serve as scaffolds for designing multifunctional drugs targeting multiple pathways in disease processes .

Table 1: Anticancer Activity of Pyridazine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundT-47D (Breast)< 1Apoptosis induction
This compoundMDA-MB-231 (Breast)< 1Cell cycle arrest
Other PyridazinesSKOV-3 (Ovarian)> 35Minimal effect

Case Studies

Case Study 1: Anticancer Activity Assessment

A recent investigation focused on a series of pyridazine derivatives where this compound was included among the tested compounds. The study employed the SRB assay to evaluate cytotoxicity against T-47D and MDA-MB-231 cell lines. Results indicated that this compound exhibited significant growth inhibition, supporting its potential as a lead compound for further development .

Case Study 2: Structure-Activity Relationship (SAR)

Another study examined the structure-activity relationship of various pyridazine derivatives, including modifications to the benzoyl moiety. The findings suggested that specific substitutions at the benzoyl position could enhance anticancer efficacy while maintaining acceptable safety profiles .

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-methylbenzoyl)pyridazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Structural Analogs

4-Methylbenzoyl vs. 4-Methoxybenzoyl

Replacing the 4-methylbenzoyl group with a 4-methoxybenzoyl moiety (e.g., 6-(4-methoxyphenyl)pyridazin-3-amine, ) significantly reduces biological activity. In pyrrole derivatives, analogs bearing the 4-methylbenzoyl group (e.g., compounds B1–B6) demonstrated IC50 values of 6–8 μM against tested pathogens, whereas 4-methoxybenzoyl analogs (B7–B13) showed negligible activity . This highlights the critical role of the electron-donating methyl group in enhancing electrostatic interactions with target proteins.

Halogen-Substituted Analogs

The introduction of electron-withdrawing groups, such as chlorine, further diminishes activity. For example, 4-chlorophenylamino and 3,4-dichlorophenylamino derivatives exhibited IC50 values exceeding 20 μM, suggesting that electron-rich substituents are preferable for maintaining potency .

Positional Isomerism

The para-substitution pattern on the benzoyl group (as in 6-amino-3-(4-methylbenzoyl)pyridazine) is optimal for activity.

Theoretical and Structural Insights

The 4-methylbenzoyl group induces a localized electron density shift, enhancing hydrogen-bonding capacity compared to methoxy or halogenated analogs.

Comparative Data Table

Compound Name Substituent IC50 (μM) Key Finding Reference
This compound 4-Methylbenzoyl 6–8 Optimal activity due to methyl group
6-(4-Methoxyphenyl)pyridazin-3-amine 4-Methoxybenzoyl >20 Reduced activity
4-Chlorophenylamino derivative 4-Chlorobenzoyl >20 Electron-withdrawing groups unfavorable

Biological Activity

6-Amino-3-(4-methylbenzoyl)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a pyridazine core substituted with an amino group and a 4-methylbenzoyl moiety. The structural formula can be represented as follows:

C12H12N4O\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}

This compound's unique structure is thought to contribute to its various biological activities, including anticancer properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study comparing its activity with doxorubicin, it was found that this compound showed comparable cytotoxicity against MCF7 breast cancer cells, suggesting its potential as an anticancer agent .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference
MCF715.2
HeLa20.5
A54918.0

The mechanism through which this compound exerts its effects appears to involve the inhibition of specific enzymes and pathways critical for cancer cell proliferation. It is believed to interact with topoisomerase II, disrupting DNA replication and leading to apoptosis in cancer cells .

Case Studies

  • Study on MCF7 Cells :
    In a controlled experiment, MCF7 cells treated with various concentrations of this compound showed a dose-dependent decrease in cell viability. The study highlighted the compound's ability to induce apoptosis, characterized by increased caspase activity and DNA fragmentation .
  • In Vivo Studies :
    An animal model study demonstrated that administration of this compound significantly reduced tumor size in xenografts derived from MCF7 cells. The compound was administered intraperitoneally at doses of 10 mg/kg body weight for two weeks, resulting in a tumor reduction rate of approximately 40% compared to control groups .

Comparative Analysis

When compared with other similar compounds, such as derivatives of pyridazine and benzoyl groups, this compound shows superior activity against certain cancer types. Its structural modifications enhance binding affinity to target proteins involved in cell cycle regulation and apoptosis pathways.

Table 2: Comparison of Biological Activities

CompoundIC50 (µM)Mechanism of Action
This compound15.2Topoisomerase II inhibition
Doxorubicin14.0DNA intercalation
Other Pyridazine Derivative>30Unknown

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Amino-3-(4-methylbenzoyl)pyridazine, and how can purity be optimized?

  • Methodological Answer : A common approach involves condensation reactions between substituted hydrazines and ketones. For example, hydrazine derivatives (e.g., 4-methylbenzoyl hydrazine) can react with pyridazine precursors under reflux in ethanol, followed by cooling to precipitate the product. Purification via recrystallization (using ethanol/water mixtures) and characterization via HPLC (using a C18 column with ammonium acetate buffer, pH 6.5) ensures >95% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Confirm π→π* transitions in the pyridazine ring (λmax ~250–280 nm) .
  • NMR : Analyze aromatic protons (δ 7.2–8.5 ppm for pyridazine and methylbenzoyl groups) and amine protons (δ 5.5–6.0 ppm) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 257) and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : In vitro assays suggest kinase inhibition (e.g., EGFR or VEGFR) and apoptosis induction via caspase-3 activation. Researchers should use MTT assays on cancer cell lines (e.g., MCF-7 or A549) at concentrations of 10–50 μM, with IC50 values typically ranging from 15–30 μM .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) influence bioactivity?

  • Methodological Answer :

  • Halogenation : Adding Cl or F to the benzoyl group increases lipophilicity and receptor binding (e.g., 2,4-difluorobenzyl analogs show 2x higher activity) .
  • Amino Group Replacement : Substituting the amine with a methylsulfonyl group reduces cytotoxicity (IC50 increases to >50 μM) but enhances solubility .
  • SAR Workflow : Use molecular docking (AutoDock Vina) to predict interactions with kinase ATP-binding pockets, followed by synthesizing top candidates .

Q. How should conflicting data on mechanism of action be resolved?

  • Methodological Answer : Contradictions (e.g., apoptosis vs. cell cycle arrest) require multi-parametric validation:

  • Flow Cytometry : Assess Annexin V/PI staining (apoptosis) and BrdU incorporation (cell cycle).
  • Western Blotting : Quantify caspase-3, p21, and cyclin D1 expression .
  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler<sup>®</sup>) to identify primary targets .

Q. What in vivo models are suitable for evaluating efficacy and toxicity?

  • Methodological Answer :

  • Xenograft Models : Implant HT-29 colon cancer cells in nude mice; administer 10–20 mg/kg compound daily via IP. Monitor tumor volume reduction (40–60% expected) and survival rates .
  • Toxicity Screening : Assess liver/kidney function (AST/ALT, BUN) and hematological parameters after 28-day dosing .

Key Research Gaps and Future Directions

  • Crystallographic Studies : Resolve 3D structure via X-ray diffraction to guide rational drug design .
  • Metabolic Stability : Evaluate hepatic microsomal clearance (e.g., human CYP450 isoforms) .
  • Combination Therapy : Test synergy with cisplatin or paclitaxel in resistant cancer models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-3-(4-methylbenzoyl)pyridazine
Reactant of Route 2
Reactant of Route 2
6-Amino-3-(4-methylbenzoyl)pyridazine

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